Epoxyfarnesol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-12(6-5-7-13(2)10-11-16)8-9-14-15(3,4)17-14/h6,10,14,16H,5,7-9,11H2,1-4H3/b12-6+,13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSNYPKSUNPKHJ-WAAHFECUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCO)C)CCC1C(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/CO)/C)/CCC1C(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435713 | |
| Record name | Epoxyfarnesol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5233-99-8 | |
| Record name | Epoxyfarnesol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Epoxyfarnesol
Precursor Compounds and Enzymatic Transformations
The formation of epoxyfarnesol is dependent on the availability of its direct and indirect precursors and the presence of specific enzymes capable of catalyzing the necessary chemical modifications.
Farnesol (B120207) is a naturally occurring 15-carbon acyclic sesquiterpene alcohol that serves as a direct precursor for the biosynthesis of this compound. wikipedia.org It is a key intermediate in the biosynthesis of a wide array of important molecules, including steroids and other terpenes. wikipedia.org In the fungus Candida albicans, farnesol is synthesized from farnesyl pyrophosphate (FPP) and is known to act as a quorum-sensing molecule. nih.govunl.edu The conversion of farnesol to its epoxidated form, this compound, is an oxidative transformation.
In insects, the oxidation of farnesol is a critical step in the biosynthesis of juvenile hormone. nih.gov This process highlights the role of farnesol as a substrate for oxidative enzymes, a characteristic that is central to the formation of this compound.
Farnesyl diphosphate (B83284) (FDP), also known as farnesyl pyrophosphate (FPP), is a crucial intermediate in the terpene metabolic pathway. frontiersin.org FDP is synthesized from the head-to-tail condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP), catalyzed by farnesyl diphosphate synthase (FPS). frontiersin.org
| Precursor | Description | Role in Pathway |
|---|---|---|
| Farnesyl Diphosphate (FDP/FPP) | A 15-carbon isoprenoid diphosphate. frontiersin.org | Central intermediate in terpene metabolism; precursor to farnesol. wikipedia.orgfrontiersin.org |
| Farnesol | A 15-carbon acyclic sesquiterpene alcohol. wikipedia.org | Direct precursor to this compound. |
The conversion of farnesol to this compound is an epoxidation reaction, a process catalyzed by specific oxidoreductase enzymes.
While the primary role of the glyoxalase system is the detoxification of methylglyoxal, a byproduct of glycolysis, some glyoxalase-like enzymes have been implicated in other biotransformations. mdpi.commdpi.com Research into the biotransformation of farnesol by various fungi has shown the potential for these organisms to produce a range of oxidized derivatives. nih.govresearchgate.net Although direct evidence for Glyoxalase 3 in the specific epoxidation of farnesol is not extensively detailed in the provided context, the broader capacity of fungi to metabolize farnesol suggests the involvement of various oxidative enzymes.
Cytochrome P450 monooxygenases (P450s) are a diverse family of enzymes known for their ability to catalyze the oxidation of a wide variety of substrates, including terpenes. nih.govresearchgate.net These enzymes are key players in the functionalization of terpenoids to produce high-value oxidized derivatives. nih.gov
The epoxidation of farnesol can be achieved through the action of P450s. For instance, mutants of the cytochrome P450 BM3 from Bacillus megaterium have been shown to functionalize farnesol. nih.govcaltech.edu Directed evolution of P450 BM3 has led to the development of variants with enhanced regioselectivity for the 6,7-epoxidation of farnesol. ovid.com In mammals, various cytochrome P450 enzymes are involved in the metabolism of farnesol, primarily through hydroxylation. researchgate.netnih.gov While not strictly epoxidation, this demonstrates the capacity of P450s to oxidize farnesol at different positions.
| Enzyme Family | Specific Example | Function | Organism |
|---|---|---|---|
| Cytochrome P450 | P450 BM3 mutants | Epoxidation of farnesol. nih.govovid.com | Bacillus megaterium |
| Cytochrome P450 | CYP2E1 | Hydroxylation of farnesol. researchgate.netnih.gov | Mammals |
| Cytochrome P450 | CYP2C19 | Hydroxylation of farnesol. nih.gov | Humans |
Specific Enzyme Involvement in this compound Formation
Metabolic Fates and Transformations of this compound
Once formed, this compound can undergo further metabolic transformations. The epoxide group is a reactive functional group that can be subject to enzymatic hydrolysis or other modifications. The specific metabolic fate of this compound can vary depending on the organism and the enzymes present. For example, in the synthesis of Cecropia juvenile hormone, 10,11-epoxyfarnesol is a key intermediate. orgsyn.org The metabolic pathways of this compound are an area of ongoing research, with potential applications in the synthesis of bioactive compounds.
Fungal Metabolism and Stereochemical Aspects
The formation of this compound from farnesol is catalyzed by an epoxidation reaction, which introduces an epoxide ring to one of the double bonds of the farnesol molecule. In fungi, this type of reaction is often carried out by oxidoreductase enzymes, such as cytochrome P450 monooxygenases or peroxygenases. Fungal unspecific peroxygenases (UPOs) have demonstrated the ability to catalyze the epoxidation of a variety of terpenes and fatty acids. nih.gov These enzymes are notable for their potential to exhibit high regio- and stereoselectivity, which is crucial in determining the specific stereoisomer of this compound produced.
The stereochemistry of the resulting this compound is dependent on the specific enzyme catalyzing the reaction and the orientation of the substrate within the enzyme's active site. Research on fungal UPOs has shown that these enzymes can produce epoxides with high enantiomeric excess, indicating a precise level of stereochemical control. nih.govresearchgate.net For instance, studies on the epoxidation of other unsaturated molecules by fungal peroxygenases have demonstrated the formation of specific S/R enantiomers. nih.gov While the exact stereoisomers of this compound produced by different fungal species have not been extensively characterized in the literature, it is plausible that the enzymatic epoxidation of (E,E)-farnesol would lead to the formation of specific stereoisomers of 10,11-epoxyfarnesol.
The table below summarizes key enzymatic activities in fungi that are relevant to the biosynthesis of this compound's precursor and the potential for its formation.
| Enzyme/Enzyme Class | Substrate | Product | Potential Relevance to this compound Biosynthesis |
| Farnesyl Pyrophosphate Synthetase | Isopentenyl Pyrophosphate, Dimethylallyl Pyrophosphate | Farnesyl Pyrophosphate | Key enzyme in the synthesis of the direct precursor to farnesol. |
| Farnesyl Pyrophosphatase | Farnesyl Pyrophosphate | Farnesol | Catalyzes the formation of farnesol, the immediate substrate for epoxidation. nih.gov |
| Unspecific Peroxygenases (UPOs) | Alkenes (e.g., Terpenes, Fatty Acids) | Epoxides | Capable of catalyzing the epoxidation step from farnesol to this compound. nih.gov |
| Cytochrome P450 Monooxygenases | Various organic molecules | Oxidized products (including epoxides) | A major class of enzymes known to be involved in terpene modifications. |
Isomerization Processes in Microbial Systems
Information regarding the specific isomerization of this compound in microbial systems is not well-documented in current scientific literature. However, the metabolism of terpene epoxides in microorganisms is a known phenomenon. nih.gov Microbial systems possess enzymes, such as epoxide hydrolases and lyases, that can further metabolize epoxide-containing compounds. asm.org
For instance, some bacteria are known to catabolize α-pinene via an α-pinene oxide intermediate, which is then subject to ring cleavage by an epoxide lyase. asm.org While this is a catabolic process, it demonstrates the microbial capacity to enzymatically modify terpene epoxides. It is conceivable that similar enzymatic activities in fungi could lead to the isomerization or further transformation of this compound, potentially yielding a variety of downstream metabolites. These processes could involve the opening of the epoxide ring to form diols or rearrangements of the carbon skeleton. The specific pathways and enzymes involved in such transformations of this compound in fungi remain an area for future research.
Regulation of this compound Biosynthesis
The regulation of this compound biosynthesis is intrinsically linked to the regulation of the broader isoprenoid and ergosterol (B1671047) biosynthesis pathways, as these control the availability of its precursor, farnesol. The production of farnesol in fungi, particularly in the well-studied yeast Candida albicans, is subject to complex transcriptional and metabolic control. mdpi.comunl.edu
The expression of genes encoding enzymes in the mevalonate (B85504) pathway is a key regulatory point. For example, the activity of HMG-CoA reductase, a rate-limiting enzyme early in the pathway, is tightly controlled. nih.gov Furthermore, the flux of FPP towards either sterol synthesis or farnesol production is a critical control point. asm.org
Studies in Candida albicans have identified several transcription factors that influence the accumulation of farnesol. A screening of a transcription regulator knockout library revealed that mutations in certain transcriptional regulators led to either increased or decreased farnesol production. biorxiv.org This indicates a complex network of genetic control over the biosynthesis of farnesol.
The regulation of the specific epoxidation step that converts farnesol to this compound is likely to be controlled at the level of the expression and activity of the responsible epoxidizing enzymes, such as UPOs or cytochrome P450s. The expression of these enzymes can be influenced by various environmental cues and cellular conditions. However, specific regulatory factors that directly control the epoxidation of farnesol in fungi have not yet been elucidated.
The table below presents a summary of findings on the regulation of farnesol, the precursor to this compound.
| Regulatory Factor/Condition | Organism | Effect on Farnesol Biosynthesis | Reference |
| Zaragozic Acid B (Squalene Synthase Inhibitor) | Candida albicans | Increased farnesol production | unl.edu |
| Deletion of certain transcription regulator genes | Candida albicans | Altered farnesol accumulation (increase or decrease depending on the gene) | biorxiv.org |
| Inhibition of Ras-cyclic AMP signaling pathway | Candida albicans | Implicated in mediating farnesol's effects | nih.gov |
Synthetic Methodologies for Epoxyfarnesol and Its Derivatives
Early Chemical Syntheses of Epoxyfarnesol
Initial synthetic efforts focused on the direct epoxidation of the readily available precursor, farnesol (B120207). These methods were foundational, providing access to this compound for further study and synthetic applications.
One of the earliest and most effective methods for the selective epoxidation of the terminal double bond of farnesol involves a two-step process utilizing N-Bromosuccinimide (NBS). This approach, notably detailed in Organic Syntheses, demonstrates high selectivity for the 10,11-double bond over the other olefinic groups within the farnesol structure. orgsyn.org The reaction proceeds via the formation of a bromohydrin intermediate.
The established procedure involves the following key transformations:
Bromohydrin Formation : Farnesol or its acetate (B1210297) derivative is treated with N-bromosuccinimide in a polar solvent system, such as aqueous tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). orgsyn.orgorgsyn.org This selectively forms the 10,11-bromohydrin.
Epoxide Formation : The resulting bromohydrin is then treated with a base, like potassium carbonate, to facilitate an intramolecular Williamson ether synthesis, closing the ring to form the 10,11-epoxide. orgsyn.org
This method's selectivity is attributed to the unique reactivity of the terminal double bond in polyisoprenoids when treated with NBS in aqueous media. orgsyn.org It has been a cornerstone for producing terminally epoxidized terpenes for biosynthetic studies and the synthesis of complex molecules like Cecropia juvenile hormone. orgsyn.org Research has also employed this stereoselective synthesis technique for other terpenes, such as limonene, highlighting the robustness of NBS in forming a trans-epoxide from a bromohydrin intermediate. researchgate.netmdpi.com
The synthesis of this compound is inherently a multi-step process when starting from farnesol, as a precursor. trine.edu A common and well-documented route involves the protection of the primary alcohol of farnesol before epoxidation. orgsyn.org
A representative multi-step synthesis is as follows:
Acetylation of Farnesol : The hydroxyl group of farnesol is first protected, typically as an acetate ester. This is achieved by reacting farnesol with acetic anhydride (B1165640) and pyridine. orgsyn.org This step prevents unwanted side reactions at the alcohol during the subsequent epoxidation.
Epoxidation : The resulting farnesyl acetate is then subjected to epoxidation, for instance, using the N-bromosuccinimide method described previously, to yield 10,11-epoxyfarnesyl acetate. orgsyn.org
Deprotection (Optional) : If the free alcohol is desired, the acetate group can be removed to give 10,11-epoxyfarnesol. orgsyn.org
Farnesol and its derivatives serve as vital starting compounds for a wide array of both natural and artificial organic syntheses, with these foundational multi-step routes providing the basis for more complex synthetic endeavors. atamanchemicals.com
Advanced Stereoselective Synthetic Approaches
As the importance of stereochemistry in biological activity became more apparent, advanced methods were developed to control the three-dimensional structure of the epoxide ring in this compound.
Achieving enantioselectivity in the epoxidation of farnesol has been a significant goal, leading to the application of powerful asymmetric catalysis techniques. numberanalytics.com These methods create chiral epoxides with high enantiomeric purity, which are invaluable for the synthesis of optically active natural products. numberanalytics.com
Notable strategies include:
Sharpless Asymmetric Epoxidation : While highly effective for allylic alcohols, its direct application to farnesol for selective epoxidation of the terminal double bond is complex due to the presence of the internal allylic alcohol functionality. numberanalytics.comyoutube.com
Peptide-Based Catalysis : Recent innovations have led to the discovery of peptide catalysts that can provide different isomers of this compound with high selectivity. nih.gov For example, specific peptide catalysts have been developed that operate via a hydroxyl-directing mechanism, analogous to the Sharpless epoxidation, achieving excellent site-selectivity and high enantiomeric excess (ee) for the 2,3-epoxide. nih.gov Another peptide catalyst has shown unprecedented selectivity for the internal 6,7-olefin of farnesol. nih.gov
| Substrate | Catalyst | Selectivity | Enantiomeric Excess (ee) |
|---|---|---|---|
| Farnesol | Peptide 9b | >100:1 site-selectivity (2,3-epoxide) | Not specified for farnesol |
| Geraniol | Peptide 9b | >100:1 site-selectivity | 87% ee |
| Nerol | Peptide 9b | Site-selective for 2,3-cis-allylic position | 93% ee |
| Farnesol | Peptide 12d | Selective for internal 6,7-olefin | Modest enantioselectivity |
This compound and its derivatives are key substrates in epoxypolyene cyclization reactions, a powerful strategy for constructing complex polycyclic terpenoid skeletons. mdpi.comresearchgate.net These reactions often mimic biosynthetic pathways and are initiated by the opening of the epoxide ring, which triggers a cascade of cyclizations.
A prominent methodology in this area is the use of titanocene(III) chloride (Cp₂TiCl) as a radical initiator. mdpi.comresearchgate.net
Titanocene(III)-Catalyzed Radical Cyclization : In this approach, an this compound derivative, such as epoxyfarnesyl acetate, is treated with a titanocene(III) catalyst. mdpi.comresearchgate.net This generates a radical at the C-11 position, which initiates a cascade cyclization to form bicyclic systems, such as the drimane (B1240787) skeleton. mdpi.com This strategy has been successfully employed in the total synthesis of various marine meroterpenoids, including (±)-aureol. mdpi.comresearchgate.net The process showcases how this compound serves as a crucial linchpin, enabling the construction of intricate molecular architectures through controlled radical cyclization pathways. researchgate.net
Bioinspired and Chemoenzymatic Synthesis
Harnessing biological systems and their enzymes offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comnih.gov These methods can provide access to specific enantiomers of this compound under mild conditions. researchgate.net
Fungal systems, in particular, are adept at the selective epoxidation of farnesol. Organisms such as Fusarium oxysporum and Aspergillus niger utilize cytochrome P450 monooxygenases to catalyze the stereoselective epoxidation of farnesol's terminal 10,11-double bond. smolecule.com This biotransformation yields 10,11-epoxyfarnesol as a primary metabolite, demonstrating the precision of enzymatic catalysis. smolecule.com
Titanocene(III)-Catalyzed Radical Cascade Cyclization
The titanocene(III)-catalyzed radical cascade cyclization of this compound derivatives has emerged as a powerful and elegant method for the construction of complex polycyclic terpenoid skeletons. ugr.es This approach is particularly noted for its ability to generate multiple carbon-carbon bonds and stereocenters in a single, highly diastereoselective step. nih.gov
The active catalytic species, titanocene(III), is typically generated in situ from the reduction of titanocene (B72419) dichloride (Cp₂TiCl₂) with a reducing agent such as manganese or zinc metal. ugr.es This low-valent titanium species then promotes the homolytic cleavage of the epoxide ring in a suitably functionalized this compound derivative, initiating a cascade of radical cyclizations. This process mimics biosynthetic pathways and allows for the rapid assembly of intricate molecular architectures. espe.edu.ec
A significant application of this methodology is the total synthesis of (±)-aureol, a marine meroterpenoid. espe.edu.ec The synthesis commences from an this compound derivative and the key step involves a titanocene(III)-catalyzed radical cascade cyclization. researchgate.netresearchgate.net This reaction proceeds with high stereocontrol, establishing the core decalin ring system of the natural product. espe.edu.ec The versatility of this method is further demonstrated in its application to the synthesis of other bioactive marine natural products, such as (±)-cyclozonarone, which is derived from epoxy-farnesol acetate. researchgate.net
The general reaction conditions for these cyclizations involve treating the this compound substrate with catalytic or stoichiometric amounts of Cp₂TiCl₂ and a reductant in an appropriate solvent like tetrahydrofuran (THF). ugr.es The choice of substrate and reaction conditions can influence the outcome of the cyclization, leading to different polycyclic structures.
Table 1: Examples of Titanocene(III)-Catalyzed Cyclization of this compound Derivatives
| Starting Material | Product | Key Features of the Transformation | Reference |
| This compound derivative | (±)-Aureol | Radical cascade cyclization, formation of a tetracyclic ring system | espe.edu.ec |
| Epoxy-farnesol acetate | (±)-Cyclozonarone | Radical cascade cyclization, formation of a drimane skeleton | researchgate.net |
| This compound derivative 27 | trans-fused decalin 28 | Highly diastereoselective, formation of four stereocenters | nih.gov |
Enzymatic Approaches and Analogue Scope
Enzymatic methods offer a green and highly selective alternative for the synthesis of this compound and its analogues. These biocatalytic approaches often proceed under mild reaction conditions and can provide access to specific enantiomers of the desired products. orientjchem.org Two main classes of enzymes have been explored for the epoxidation of farnesol and related terpenes: lipases and cytochrome P450 monooxygenases.
Lipase-Catalyzed Epoxidation:
A widely used and commercially available lipase (B570770) for this purpose is the immobilized Lipase B from Candida antarctica (Novozym 435). acs.orgacs.org This enzyme can catalyze the epoxidation of terpenes in a chemoenzymatic process. rsc.org The reaction typically involves the in situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide, which then acts as the oxidizing agent to epoxidize the double bonds of the farnesol backbone. tum.de This method has been successfully applied to a variety of biorenewable terpenes and can be performed under both batch and continuous flow conditions, showcasing its potential for scalable and sustainable synthesis. acs.orgacs.org
Cytochrome P450 Monooxygenases:
Cytochrome P450 monooxygenases (P450s) are a diverse family of heme-containing enzymes that play a crucial role in the metabolism of a vast array of compounds, including the biosynthesis of insect juvenile hormones from farnesol derivatives. nih.gov In these pathways, P450s catalyze the stereospecific epoxidation of farnesoic acid or methyl farnesoate at the C10,11-double bond. nih.gov The high selectivity of these enzymes makes them attractive targets for the development of biocatalytic systems for the production of specific this compound isomers. orientjchem.org While the direct use of isolated P450s can be challenging due to their requirement for cofactors and electron transfer partners, whole-cell biocatalysis using engineered microorganisms expressing these enzymes presents a promising avenue for their practical application. researchgate.net
The scope of these enzymatic approaches extends to the synthesis of various this compound analogues. By employing different farnesol derivatives as substrates, a range of epoxidized products with tailored functionalities can be generated.
Table 2: Enzymatic Approaches for the Synthesis of Epoxidized Terpenes
| Enzyme | Substrate(s) | Product(s) | Key Features | Reference(s) |
| Candida antarctica Lipase B (Novozym 435) | Terpenes, H₂O₂, Carboxylic acid | Terpene epoxides | Mild conditions, recyclable catalyst, applicable in batch and flow | acs.orgacs.org |
| Cytochrome P450 Monooxygenase | Farnesoic acid / Methyl farnesoate | 10,11-Epoxyfarnesoic acid / Methyl 10,11-epoxyfarnesoate | High stereoselectivity, key step in juvenile hormone biosynthesis | nih.gov |
Synthesis of Functionally Relevant this compound Analogues and Derivatives
The synthetic methodologies described above provide a robust platform for the creation of a wide array of this compound analogues and derivatives with potential applications in drug discovery and materials science. By modifying the farnesol backbone or the epoxide moiety, researchers can systematically explore structure-activity relationships and develop compounds with enhanced or novel biological activities.
For instance, the titanocene(III)-catalyzed radical cascade cyclization is not limited to the synthesis of known natural products. By designing and synthesizing novel this compound precursors with different substitution patterns, this methodology can be leveraged to produce a library of unique polycyclic structures. These new chemical entities can then be screened for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Similarly, the enzymatic approaches offer a means to generate chiral this compound analogues with high enantiopurity. The substrate promiscuity of certain lipases and the potential for engineering the active sites of P450 monooxygenases open up possibilities for the synthesis of non-natural this compound derivatives. These compounds can serve as valuable probes for studying biological processes or as building blocks for the synthesis of more complex molecules.
The synthesis of analogues is often guided by the biological activities of related natural products. For example, the known cytotoxic and antiviral activities of meroterpenoids like aureol (B1238271) provide a strong rationale for the synthesis of new analogues based on the this compound scaffold. espe.edu.ec Modifications could include altering the aromatic portion of the molecule or introducing different functional groups onto the terpenoid backbone.
Insufficient Scientific Data Available to Fulfill the Request on "this compound"
Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound "this compound" to generate a thorough and scientifically accurate article based on the provided detailed outline. The majority of existing research focuses extensively on the related compound, farnesol, and its roles in fungal biology.
The specific subsections requested for the article on this compound, including its role in quorum sensing, morphogenesis, biofilm development, cellular processes, gene expression, and stress responses in fungi, are well-documented for farnesol. However, dedicated studies and detailed mechanistic investigations directly concerning this compound are not sufficiently present in the public domain to address the detailed points of the user's request.
Therefore, to maintain scientific accuracy and adhere to the strict instruction of focusing solely on this compound, the requested article cannot be generated at this time. Substituting information about farnesol would not be a scientifically sound approach as, despite their structural similarities, their biological activities and mechanisms of action could differ significantly. Further research specifically investigating the biological roles of this compound in fungal systems is required before a comprehensive article on this topic can be written.
Biological Roles and Mechanistic Investigations of Epoxyfarnesol
Role in Fungal Biology and Communication
Role in Trichoderma Physiology and Antifungal Activity
Research into the specific roles of epoxyfarnesol in Trichoderma physiology is still an emerging area, with more extensive investigation having been focused on its acyclic sesquiterpenoid precursor, farnesol (B120207). Farnesol is an intermediate in the mevalonate (B85504) (MVA) pathway and is produced from the dephosphorylation of farnesyl diphosphate (B83284). In filamentous fungi, farnesol is recognized as a key molecule involved in cell growth, differentiation, and the regulation of filamentation.
Studies involving the overexpression of the dpp1 gene in Trichoderma harzianum, which encodes an enzyme that catalyzes the production of farnesol, have provided insights into its physiological impact. This genetic modification led to an anticipated rise in farnesol production and significant alterations in the levels of squalene (B77637) and ergosterol (B1671047). However, this increase in farnesol did not directly enhance the fungus's antifungal activity. Interestingly, in interactions with plants, the farnesol-overexpressing Trichoderma strain acted as a sensitizing agent. It was observed to up-regulate the expression of plant defense genes related to salicylic (B10762653) acid when a fungal plant pathogen was present. This suggests an indirect role in biocontrol by priming the plant's own defense systems rather than through direct antibiotic action.
While the direct antifungal mechanisms of farnesol itself appear limited in these studies, its role as a precursor to other bioactive compounds and its influence on plant-fungus interactions are significant areas of ongoing research. The specific functions of its epoxidated form, this compound, within Trichoderma remain to be fully elucidated.
Involvement in Insect Endocrine System Interactions
This compound and its derivatives are central to the endocrine physiology of insects, primarily through their role as precursors and structural analogs of Juvenile Hormones (JHs). JHs are a group of sesquiterpenoids that are critical for regulating a wide array of physiological processes, including development, metamorphosis, reproduction, and diapause.
The biosynthesis of the most common form, Juvenile Hormone III (JH III), begins with farnesol. The oxidation of farnesol to farnesoic acid is a pivotal step in this pathway. nih.gov Subsequently, farnesoic acid undergoes epoxidation at the 10,11-double bond, a reaction catalyzed by a specific P450 epoxidase (CYP15), followed by methylation to produce the active JH III molecule. This epoxidation is a key evolutionary innovation in insects, as related arthropods like crustaceans produce methyl farnesoate but generally lack the capacity to epoxidate it into JH. The presence of this epoxide group is crucial for the hormone's biological activity and reproductive fitness in many insect species.
Furthermore, some insect orders, particularly Diptera (flies), produce a variant known as JH III bisepoxide (JHB₃). As its name suggests, this molecule contains a second epoxide group at the 6,7-position in addition to the one at the 10,11-position, highlighting the importance of epoxidation in diversifying hormonal structures and functions.
As a key regulator of insect development and reproduction, Juvenile Hormone—a product of this compound metabolism—exerts a profound, albeit often indirect, influence on insect behavior and chemical ecology. Chemical ecology is the study of chemically-mediated interactions between organisms. Hormones like JH act as internal signals that prime an insect to perform specific behaviors or respond to external chemical cues from mates, hosts, or predators.
The reproductive maturation of many insects, which includes processes like vitellogenesis (yolk production) in females and the development of accessory glands in males, is tightly regulated by JH. These physiological changes are prerequisites for reproductive behaviors such as mate-seeking, courtship, and oviposition. Therefore, the presence of circulating JH is often necessary for an insect to become receptive to or produce the external chemical signals (semiochemicals) that govern these interactions.
The chemical structure of a molecule dictates its biological function, and modifications such as epoxidation can dramatically alter its activity. While farnesol itself is known to act as an insect repellent or attractant depending on the context, the addition of an epoxide group can confer potent deterrent properties. herts.ac.uk
Studies on various sesquiterpenoids in plants have demonstrated that epoxidated forms can serve as powerful defense compounds. For example, feeding bioassays using epoxide-containing sesquiterpene lactones, such as epoxylaurenobiolide, have shown strong toxic and feeding-deterrent effects against insect larvae even at very low concentrations. nih.gov This suggests that epoxidation is a critical chemical modification that enhances the defensive capabilities of these molecules. While JH itself is a hormone, this principle illustrates how the epoxidation of a farnesol-like backbone can transform a basic signaling or metabolic molecule into a potent antifeedant or deterrent, a strategy widely used in plant chemical defense.
There is a significant interplay between the internal hormonal environment, governed by molecules like Juvenile Hormone, and the external chemical communication system mediated by pheromones. Pheromones are species-specific chemical signals used for behaviors such as mate attraction. The production and perception of these pheromones are often dependent on the insect's reproductive status, which is controlled by JH.
In many species, a female insect will not begin producing and releasing sex pheromones until she has reached sexual maturity, a state induced by a specific titer of JH. Similarly, a male's sensitivity and behavioral response to female pheromones can also be dependent on his own JH levels. In this way, JH acts as a master regulator, ensuring that energy-intensive behaviors like pheromone signaling and mating are undertaken only when the insect is physiologically ready for reproduction. This creates a hierarchical system where the endocrine signal (JH, derived from this compound) gates the response to the exocrine signal (pheromone).
Influence on Insect Behavior and Chemical Ecology
Contribution to Plant Defense Mechanisms
Sesquiterpenoids, the class of compounds to which this compound belongs, are a cornerstone of plant chemical defense systems against herbivores and pathogens. semanticscholar.org Plants produce an enormous diversity of these molecules, which can function as toxins, feeding deterrents (antifeedants), and signaling molecules. nih.gov
The functionalization of the basic sesquiterpenoid skeleton through processes like oxidation, acetylation, and epoxidation is a key source of this diversity and biological activity. nih.gov Research has shown that epoxide-containing sesquiterpenoids are particularly effective defense agents. nih.gov These compounds can act as phytoalexins, which are antimicrobial molecules produced by the plant in response to pathogen attack, or as antifeedants that deter insects and other herbivores from feeding. nih.gov For instance, certain epoxide-containing sesquiterpene lactones isolated from plants have demonstrated significant growth reduction and toxic effects on insect larvae in laboratory experiments. nih.gov The presence of the epoxide group often increases the reactivity of the molecule, allowing it to interact with and disrupt biological macromolecules in the herbivore, thus contributing to its defensive efficacy.
Terpenoid Role in Plant-Insect Interactions
Terpenoids are a large and diverse class of organic compounds produced by a variety of plants, and they play a crucial role in the intricate communication and defense systems between plants and insects. These volatile organic compounds (VOCs) can act as attractants for pollinators or as repellents and toxins for herbivores. nih.govresearchgate.net In the context of defense, when a plant is attacked by an insect herbivore, it often releases a specific blend of VOCs. These emissions can serve as a distress signal, attracting natural predators or parasitoids of the attacking herbivore, a phenomenon observed in tritrophic interactions. nih.gov For instance, plants can emit herbivore-induced volatiles that enable parasitoid wasps to locate their herbivorous hosts, even when the herbivores are no longer present. nih.gov
This compound, a sesquiterpenoid, is a key player in these interactions, not just as a plant-emitted volatile, but also due to its structural similarity to insect juvenile hormones (JH). Juvenile hormones are critical for regulating metamorphosis, reproduction, and other developmental processes in insects. Compounds that mimic the action of JH, known as juvenile hormone analogs (JHAs), can disrupt the normal life cycle of insects. This compound and its derivatives, such as farnesyl acetate (B1210297), have been shown to exhibit JH-like effects, leading to developmental abnormalities and reduced reproductive success in various insect pests. researchgate.netnih.gov This hormonal mimicry acts as a potent defense mechanism for the plant. By producing a compound that interferes with the insect's endocrine system, the plant can effectively halt the herbivore's development, preventing it from reaching a stage where it can cause significant damage or reproduce. researchgate.net
The table below summarizes the observed effects of compounds with juvenile hormone-like activity, such as this compound derivatives, on insect pests.
| Feature Affected | Observed Effect on Insect Pest | Reference |
| Developmental Time | Extension of the larval duration, preventing timely metamorphosis. | researchgate.net |
| Pupation | Induction of abnormalities in pupae and a decrease in successful pupation rates. | researchgate.net |
| Adult Emergence | Reduction in the rate of adult emergence from pupae. | researchgate.net |
| Reproduction | Shortened oviposition period and reduced fecundity (number of eggs laid). | researchgate.net |
| Egg Hatchability | Decrease in the percentage of eggs that successfully hatch. | researchgate.net |
These findings underscore the significant role of this compound and related terpenoids as chemical defense agents in plants, disrupting insect development and population growth through hormonal interference.
Modulation of Plant Defense Gene Expression
In addition to its direct effects on insects, the biochemical pathways associated with this compound are linked to the internal defense signaling of plants. The biosynthesis of terpenoids, including this compound, is intricately connected to pathways that regulate the expression of plant defense genes. While direct studies on this compound's specific role in gene modulation are limited, research on its immediate precursor, farnesol, provides significant insights into how this class of molecules can activate plant immune responses.
When plants perceive a threat, be it from herbivore attack or pathogen invasion, they initiate complex signaling cascades. mdpi.com These cascades often involve phytohormones like jasmonic acid (JA) and salicylic acid (SA), which in turn activate the expression of a suite of defense-related genes. nih.govmdpi.com Among the most important of these are the Pathogenesis-Related (PR) genes. PR proteins have diverse functions, including direct antimicrobial activities and roles in reinforcing the plant cell wall. nih.govfrontiersin.org
Studies on the application of exogenous farnesol to tomato plants have demonstrated a significant up-regulation of specific defense genes. nih.gov This suggests that farnesol, and by extension its derivatives like this compound, can act as signaling molecules that prime or induce the plant's defense machinery. At certain concentrations, farnesol has been shown to increase the transcript levels of genes associated with both the salicylic acid and jasmonic acid pathways, indicating a broad-spectrum defense activation. nih.gov
The table below details the observed changes in the expression of specific plant defense genes in tomato plantlets upon treatment with farnesol, the precursor to this compound.
| Gene Name | Signaling Pathway | Function | Fold Change in Expression (at 100 μM Farnesol) | Reference |
| PR1b1 | Salicylic Acid (SA) | Pathogenesis-Related Protein | Up-regulated | nih.gov |
| PR-P2 | Salicylic Acid (SA) | Pathogenesis-Related Protein | Up-regulated | nih.gov |
| TomLoxA | Jasmonic Acid (JA) | Lipoxygenase, JA biosynthesis | 2.551 | nih.gov |
| PINI | Jasmonic Acid (JA) | Proteinase Inhibitor I | Not significantly affected | nih.gov |
| PINII | Jasmonic Acid (JA) | Proteinase Inhibitor II | Not significantly affected | nih.gov |
Advanced Analytical and Spectroscopic Techniques for Epoxyfarnesol Research
Chromatographic Separations in Epoxyfarnesol Analysis
Chromatography is a fundamental technique for the isolation and purification of this compound from complex mixtures, such as reaction products or biological extracts. longdom.orggrace.com The choice of chromatographic method depends on the polarity and volatility of the target compound. nih.gov
Column chromatography is a widely used method for purifying this compound. longdom.org A common procedure involves using silica (B1680970) gel as the stationary phase. orgsyn.org The crude product containing this compound is applied to a column packed with silica gel, and a mobile phase, typically a gradient of solvents like petroleum ether and diethyl ether, is used for elution. orgsyn.org This method separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of pure this compound. longdom.orgorgsyn.org
For the analysis of volatile terpenoids, gas chromatography (GC) is the major chromatographic technique employed. researchgate.net When coupled with detectors like a flame ionization detector (FID) or a mass spectrometer (MS), GC provides high-resolution separation and sensitive detection. researchgate.net High-Performance Liquid Chromatography (HPLC), another powerful separation technique, is also suitable for analyzing less volatile or thermally sensitive terpenoids. longdom.orgresearchgate.net The selection of stationary phases in HPLC, such as reversed-phase or normal-phase columns, can be tailored to the specific polarity of the this compound isomer being analyzed. grace.comnih.gov
| Technique | Stationary Phase | Typical Mobile Phase | Application in this compound Research |
|---|---|---|---|
| Column Chromatography | Silica Gel | Petroleum Ether / Diethyl Ether Gradient | Purification of synthesized or extracted this compound. orgsyn.org |
| Gas Chromatography (GC) | Various (e.g., Polysiloxane-based) | Inert Carrier Gas (e.g., Helium, Nitrogen) | Analysis of volatile derivatives or isomers of this compound. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) or Normal-Phase (e.g., Silica) | Acetonitrile/Water or Hexane/Isopropanol | Quantitative analysis and separation of this compound from non-volatile matrices. longdom.orgresearchgate.net |
Spectroscopic Characterization Methods
Following isolation, spectroscopic methods are indispensable for the structural confirmation of this compound. These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules like this compound. slideshare.netcore.ac.uk It provides detailed information on the chemical environment of individual atoms (protons and carbons) within the molecule. core.ac.uk
In the analysis of this compound, 1D ¹H NMR is used to identify and assign the protons in the structure. For instance, the formation of 10,11-epoxyfarnesol from its precursor, farnesol (B120207), can be confirmed by specific changes in the ¹H NMR spectrum. researchgate.net Key spectral changes include the shift of the methyl resonance at C13 and the appearance of a new signal corresponding to the proton at the epoxide ring. researchgate.net
One study identified 10,11-epoxyfarnesol as the major metabolite from the oxidation of farnesol by a chimeric enzyme. researchgate.net The ¹H NMR spectrum of the product was in good agreement with previously reported assignments for this compound. researchgate.net
| Proton Position | Farnesol (ppm) | 10,11-Epoxyfarnesol (ppm) | Comment |
|---|---|---|---|
| H at C13 (Methyl) | 1.67 | 1.27 | Significant upfield shift due to the adjacent epoxide ring. |
| H at C2 | 5.36 | 5.36 | Remains unchanged, indicating the 2,3-double bond is not modified. |
| H at C10 | ~5.1 | 2.6-2.7 (approx.) | Disappearance of vinylic proton and appearance of epoxide proton signal. |
For more complex structural problems, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. core.ac.ukresearchgate.net These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton and confirmation of the epoxide's position. core.ac.ukvt.edu
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. purdue.edu It is frequently coupled with chromatographic systems like GC-MS and LC-MS for the analysis of complex mixtures containing terpenoids. researchgate.net
In the context of this compound research, MS is used to confirm the molecular mass of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental formula. nih.gov Furthermore, tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern serves as a structural fingerprint, which can be used for identification and to distinguish between isomers. rsc.org Derivatization techniques can also be employed to enhance the detection and structural analysis of epoxy compounds by MS. nih.gov
Mass spectrometry-based metabolomics has become a crucial technology for discovering the biological roles of small molecules like this compound. nih.gov Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system to understand its physiological or pathological state. nih.gov
Untargeted metabolomics approaches, often using LC-MS, can screen for thousands of metabolites simultaneously, providing a global snapshot of the metabolome. nih.gov If a biological process or disease state is associated with changes in the levels of this compound, this technique can identify it as a potential biomarker. nih.gov By analyzing the metabolic pathways associated with these changes, researchers can gain insights into the compound's function and identify the enzymes or protein targets with which it interacts. nih.gov This "bottom-up" approach, which links changes in metabolites to enzyme function, is a powerful strategy for target identification in drug discovery. nih.gov
Emerging Analytical Methodologies in Chemical Biology of Terpenoids
The chemical biology of terpenoids is an evolving field that benefits from continuous advancements in analytical methodologies. researchgate.net A significant trend is the development of hyphenated techniques that combine the separation power of chromatography with the detailed structural information from multiple spectroscopic methods. nih.govtandfonline.com
One such powerful combination is LC-NMR-MS. ijpsr.com This setup allows for the separation of components in a complex mixture by LC, followed by parallel analysis by both NMR and MS. This provides comprehensive data—molecular weight, fragmentation patterns, and detailed structural connectivity—from a single experiment, which is invaluable for identifying novel terpenoids and their metabolites in complex biological matrices. ijpsr.com
Advances in chromatography also include the development of new stationary phases that offer unique selectivity for separating structurally similar terpenoids. nih.govresearchgate.net In mass spectrometry, techniques like ion mobility-mass spectrometry (IM-MS) are emerging as powerful tools. IM-MS separates ions not only by their mass-to-charge ratio but also by their size and shape, providing an additional dimension of separation that can resolve isomeric compounds. The continued development of these and other advanced analytical tools will further enhance the ability to study the intricate roles of this compound and other terpenoids in biological systems.
Emerging Research Avenues and Future Perspectives
Elucidation of Molecular Receptors and Signaling Pathways
A primary focus of future research will be the identification of specific molecular receptors that bind to epoxyfarnesol and the subsequent signaling cascades that are triggered. While direct receptors for this compound have not yet been identified, the known interactions of its precursor, farnesol (B120207), provide a logical starting point for investigation. Farnesol is known to modulate a variety of signaling pathways, often by interacting with nuclear receptors or other key regulatory proteins. nih.govresearchgate.net
Research has demonstrated that farnesol can influence major oncogenic and metabolic signaling pathways, including the PI3K/Akt pathway, AMP-activated protein kinase (AMPK) signaling, and mitogen-activated protein kinase (MAPK) pathways. nih.govtechscience.comnih.gov For instance, farnesol has been shown to directly downregulate the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. techscience.com It also activates AMPK, a key sensor of cellular energy status, leading to mitochondrial and peroxisomal biogenesis. nih.gov Furthermore, farnesol modulates the activity of nuclear receptors such as PPARγ and RARα, which regulate gene expression related to metabolism and cell differentiation. nih.gov
Future studies on this compound should investigate its potential to interact with these same pathways. It is plausible that the addition of the epoxide group alters the binding affinity and specificity of the molecule, potentially leading to unique biological effects distinct from those of farnesol. Elucidating these interactions is critical for understanding the specific functions of this compound in cellular physiology.
Table 1: Potential Signaling Pathways for this compound Investigation (Based on Farnesol Activity)
| Pathway | Key Proteins/Receptors | Potential Biological Outcome |
|---|---|---|
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Regulation of cell growth, proliferation, and survival |
| AMPK Signaling | AMPKα | Control of cellular energy homeostasis, mitochondrial biogenesis |
| MAPK Signaling | ERK1/2, p38, JNK | Response to cellular stress, regulation of apoptosis and inflammation |
| Nuclear Receptors | PPARγ, RARα, FXR | Modulation of gene expression related to metabolism and inflammation |
| NF-κB Signaling | NF-κB | Regulation of inflammatory and immune responses |
Development of Novel Chemical Probes and Tools in Chemical Biology
To dissect the precise roles of this compound within a cell, the development of specialized chemical probes and tools is essential. mskcc.org Chemical biology offers a powerful approach where molecules are designed and synthesized to study biological systems, track molecular movement, and identify interaction partners. mskcc.orgnih.gov For this compound, such tools could overcome the challenge of studying a small, lipid-like molecule whose actions may be transient and localized.
Novel chemical probes for this compound could include:
Fluorescently Labeled Analogs: Attaching a fluorescent tag to an this compound analog would allow for real-time visualization of its subcellular localization and trafficking using advanced microscopy techniques.
Biotinylated Probes: A biotin (B1667282) tag would enable the isolation of this compound-binding proteins. Through affinity purification followed by mass spectrometry, researchers can identify the specific proteins that interact with the compound. mskcc.org
Photo-cross-linking Probes: Incorporating a photo-activatable group would allow for the covalent trapping of this compound to its interacting partners upon UV light exposure, providing a stable complex for identification. nih.gov
"Caged" Derivatives: These are inactive forms of this compound that can be "uncaged" or activated at a specific time and location within a cell using light, providing precise spatiotemporal control over its activity. nih.gov
The creation of a chemical toolbox with these probes would be a significant step forward, enabling researchers to map the interactome of this compound and uncover its mechanisms of action in a native cellular environment. mskcc.org
Strategies for Pathway Engineering and Optimized Production
The limited availability of pure this compound from natural sources presents a bottleneck for extensive research. Metabolic engineering in microbial hosts offers a promising solution for sustainable and scalable production. nih.gov Organisms like Saccharomyces cerevisiae (baker's yeast) and the oleaginous yeast Yarrowia lipolytica are well-established platforms for producing terpenes and their derivatives. nih.govresearchgate.net
The biosynthetic pathway to this compound originates from the mevalonate (B85504) pathway, which produces the universal isoprenoid precursors, leading to farnesyl pyrophosphate (FPP). FPP is then converted to farnesol, which can be subsequently epoxidized by a specific enzyme, such as a cytochrome P450 monooxygenase.
Strategies for optimizing this compound production include:
Enhancing Precursor Supply: Overexpressing key enzymes in the mevalonate pathway to increase the intracellular pool of FPP.
Downregulating Competing Pathways: Reducing the flux towards competing pathways, such as sterol synthesis, to channel more FPP towards farnesol production. nih.gov
Enzyme Engineering: Modifying the enzymes involved, such as farnesol synthase and the specific epoxidase, to improve their catalytic efficiency and specificity. researchgate.net
Compartmentalization: Confining parts of the biosynthetic pathway to specific organelles, like the peroxisome or mitochondria, to increase local substrate concentrations and isolate the pathway from competing reactions. researchgate.net
Successful implementation of these strategies could lead to high-titer production of this compound, facilitating the broad range of biological studies required to fully understand its function.
Table 2: Metabolic Engineering Strategies for this compound Production
| Strategy | Approach | Target |
|---|---|---|
| Precursor Flux Enhancement | Overexpression of mevalonate pathway genes (e.g., tHMG1, ERG20) | Increased FPP supply |
| Diversion of Carbon Flux | Downregulation of competing pathway genes (e.g., ERG9 for sterol synthesis) | Increased FPP availability for farnesol |
| Pathway Introduction | Heterologous expression of a farnesol synthase and a specific P450 epoxidase | Conversion of FPP to this compound |
| Subcellular Compartmentalization | Targeting pathway enzymes to peroxisomes or mitochondria | Isolate pathway and increase efficiency |
Interdisciplinary Approaches in this compound Research
A comprehensive understanding of this compound's biological impact requires a systems-level approach. The integration of "omics" technologies, particularly transcriptomics and metabolomics, can provide an unbiased, global view of the cellular response to the compound. nih.govwikipedia.org
Transcriptomics: By analyzing the complete set of RNA transcripts in a cell (the transcriptome) using techniques like RNA-Seq, researchers can determine how this compound alters gene expression. nih.govwikipedia.org This can reveal which signaling pathways are activated or suppressed and identify gene regulatory networks that are modulated by the compound, offering clues to its mechanism of action. frontiersin.org
Metabolomics: This technology involves the comprehensive analysis of all small-molecule metabolites in a biological sample. nih.gov By comparing the metabolic profiles of cells treated with this compound to untreated cells, scientists can identify specific metabolic pathways that are perturbed, such as lipid metabolism, energy production, or amino acid synthesis.
Combining these two approaches can provide a powerful, multi-layered understanding of how a cell remodels both its gene expression and its metabolic state in response to this compound.
Computational and theoretical methods are invaluable for complementing experimental research. google.com Molecular modeling techniques can be used to predict how this compound might interact with potential protein targets.
Molecular Docking: This method can be used to simulate the binding of this compound to the active sites of known receptors or enzymes. This can help prioritize candidates for experimental validation and guide the design of more potent synthetic analogs.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound within a biological environment, such as a cell membrane or the binding pocket of a protein, over time. nih.gov This can provide insights into the stability of the interaction and the conformational changes that may occur upon binding.
These computational approaches can generate testable hypotheses and provide an atomic-level understanding of the interactions that underpin the biological activity of this compound. researchgate.net
Unexplored Biological Systems and Ecological Interactions
The biological roles of this compound may extend beyond single-cell models to complex biological systems and ecological interactions. Terpenoids, in general, are known to function as signaling molecules in a wide range of organisms, mediating interactions between plants, insects, and microbes. nih.gov
Future research should explore the presence and function of this compound in:
Plant-Herbivore Interactions: It could act as a defense compound produced by plants in response to herbivory or as a pheromone component for insects.
Microbial Communication: Similar to how farnesol acts as a quorum-sensing molecule in fungi like Candida albicans, this compound may play a role in regulating microbial behavior and biofilm formation. nih.gov
Response to Environmental Stress: Organisms may produce this compound as part of their response to abiotic stressors like temperature changes, drought, or exposure to pollutants. nih.gov Investigating its role in these contexts could reveal novel functions related to stress adaptation and ecological resilience.
Exploring these uncharted biological systems will be crucial for painting a complete picture of this compound's significance in the natural world. animalecologyinfocus.com
Q & A
Q. What are the key challenges in synthesizing epoxyfarnesol with high enantiomeric purity, and what methodologies have been developed to address them?
this compound synthesis often faces challenges in stereochemical control during epoxide formation and subsequent reductions. For example, attempts to reduce (2R,3R)-epoxyfarnesol using zinc powder (activated via HCl or TMSCl) failed due to decomposition or incomplete conversion. A successful alternative employed telluride ion reduction, yielding (3R,6E)-nerolidol with 63% yield and 96% enantiomeric purity via chiral GC analysis . This method leverages in situ telluride generation from rongalite and tellurium, avoiding zinc’s limitations .
Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming its regiochemistry and stereochemistry?
Structural confirmation relies on chiral gas chromatography (GC) and nuclear magnetic resonance (NMR). For instance, chiral GC resolved enantiomers of (3R,6E)-nerolidol derived from this compound, distinguishing 4% (S)-enantiomer contamination . NMR is essential for regiochemical assignment, particularly in distinguishing 2,3- vs. 6,7-epoxidation patterns, as seen in peptide-catalyzed epoxidation studies .
Q. What are the common derivatives of this compound used in natural product synthesis, and how are they typically prepared?
this compound derivatives like triflates and tosylates serve as intermediates. For example, tosylation of this compound followed by telluride reduction enables nerolidol synthesis . Bulky silyl ether derivatives (e.g., TBS or TIPS ethers) are critical in cyclization studies, preventing Lewis acid coordination and enabling bicyclization with 70–85% yields .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of epoxidation in farnesol derivatives, and what catalytic systems have been optimized for 2,3- vs. 6,7-epoxyfarnesol?
Regioselectivity is controlled by catalyst-substrate interactions. Peptide-based catalysts with β-turn structures and NH directing groups (e.g., Thr(OBn), Asn(Trt)) promote 6,7-epoxidation, while steric modifications (e.g., replacing Thr(OBn) with Ile) shift selectivity toward 2,3-epoxidation . Enzyme engineering of P450 BM3 via chimeragenesis (introducing CYP4C7 substrate-binding residues) also alters regioselectivity, enabling 12-hydroxylation over epoxidation .
Q. What experimental strategies can reconcile contradictory data observed in this compound reduction pathways (e.g., zinc vs. telluride approaches)?
Contradictions in zinc-mediated reductions (e.g., incomplete activation ) highlight the need for mechanistic troubleshooting. Zinc’s failure was attributed to oxide layer interference, resolved by switching to telluride ion reduction. Methodological cross-validation (e.g., GC monitoring, control experiments with inactivated zinc) and alternative reducing agents (e.g., NaBH4 or LiAlH4) are recommended to address irreproducibility .
Q. How has enzyme engineering (e.g., P450 BM3/CYP4C7 chimeras) enhanced the regioselective oxidation of farnesol to this compound derivatives?
Structure-guided chimeragenesis replaced nine residues in P450 BM3 with CYP4C7 equivalents, enabling 12-hydroxyfarnesol production (567 nmol/min/nmol enzyme activity) while retaining high catalytic efficiency. This hybrid enzyme outperformed both wild-type BM3 (285 nmol/min/nmol) and CYP4C7 (4.1 nmol/min/nmol), demonstrating the utility of computational alignment and substrate-recognition site engineering .
Q. What role do Lewis acid coordination dynamics play in this compound cyclization reactions, and how can steric hindrance be leveraged to control bicyclization?
Lewis acids (e.g., EtAlCl2) coordinate with electron-rich groups, disrupting cyclization. Bulky silyl ethers (e.g., 12a and 12b derivatives) prevent AlCl3 coordination, enabling 70–85% bicyclization yields. Steric hindrance shifts the balance between 9α-H and 9β-H cyclization pathways, yielding mixtures of endo- and exocyclic olefins .
Q. What bioinspired approaches (e.g., radical cascades) enable efficient polycycle synthesis from this compound precursors?
Titanocene(III)-catalyzed radical cascades mimic biosynthetic pathways, converting this compound derivatives to complex polycycles like (±)-aureol in eight steps (14% overall yield). This method leverages 1,2-hydride and methyl shifts, demonstrating the utility of radical intermediates in natural product synthesis .
Q. How do fungal biotransformation pathways modify this compound, and what analytical methods are used to track oxidative metabolites?
Rhodotorula mucilaginosa oxidizes this compound via cytochrome P450 enzymes, producing hydroxylated metabolites. LC-MS and chiral HPLC are critical for tracking oxidative modifications, though specific analytical protocols remain underreported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
